molecular formula C9H15N B13528557 1-Butylcyclobutane-1-carbonitrile

1-Butylcyclobutane-1-carbonitrile

Cat. No.: B13528557
M. Wt: 137.22 g/mol
InChI Key: JDPWBLOKPLZFEC-UHFFFAOYSA-N
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Description

1-Butylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring a butyl group and a nitrile group attached to the same carbon atom. Below, we compare this compound with structurally analogous cyclobutane-carbonitriles to highlight key differences in properties, reactivity, and applications.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-butylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15N/c1-2-3-5-9(8-10)6-4-7-9/h2-7H2,1H3

InChI Key

JDPWBLOKPLZFEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides can yield substituted cyclobutanes . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed cyclizations and other advanced synthetic techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-Butylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 1-Butylcyclobutane-1-carbonitrile exerts its effects involves its ability to participate in strain-release reactions. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Characteristics
1-Butylcyclobutane-1-carbonitrile Butyl (-C₄H₉) C₉H₁₅N 137.22* Electron-donating, hydrophobic alkyl chain
1-(Trifluoromethyl)cyclobutane-1-carbonitrile Trifluoromethyl (-CF₃) C₆H₆F₃N 149.11 Strongly electron-withdrawing, polar
1-(2-Chlorophenyl)cyclobutanecarbonitrile 2-Chlorophenyl (aromatic) C₁₁H₁₀ClN 191.66 Aromatic ring with electron-withdrawing Cl
1-(Methylsulfanyl)cyclobutane-1-carbonitrile Methylsulfanyl (-SCH₃) C₆H₉NS 127.21 Sulfur-containing, moderate polarity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile Sulfone-containing heterocycle C₉H₁₃NO₂S 199.27 Polar sulfone group, bicyclic structure

Notes:

  • *Calculated molecular weight for this compound.
  • Substituents directly influence electronic and steric properties: Butyl: Enhances lipophilicity (logP > trifluoromethyl or sulfone derivatives) and steric bulk. Trifluoromethyl: Increases polarity and electrophilicity of the nitrile group.

Physical Properties

Property This compound (Inferred) 1-(Trifluoromethyl)cyclobutane-1-carbonitrile 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Boiling Point (°C) ~160–180 (estimated) 144.9 (predicted) Not reported
Density (g/cm³) ~0.9–1.0 (estimated) 1.24 (predicted) Not reported
Water Solubility Low (hydrophobic) Moderate (polar CF₃ group) Very low (aromatic Cl)

Key Observations :

  • The butyl derivative’s longer alkyl chain likely reduces water solubility compared to the trifluoromethyl analog, despite the latter’s polarity .
  • The chlorophenyl compound’s aromaticity further decreases solubility due to rigid, non-polar structure .

Chemical Reactivity

Compound Nitrile Reactivity Stability Notable Reactions
This compound Moderate (electron-donating butyl group) High (steric protection from butyl) Hydrolysis to carboxylic acid (slow)
1-(Trifluoromethyl)cyclobutane-1-carbonitrile High (electron-withdrawing CF₃) Moderate Rapid hydrolysis due to activated -CN
1-(Methylsulfanyl)cyclobutane-1-carbonitrile Variable (S lone pairs may stabilize) Moderate Thioether-specific reactions (e.g., oxidation)

Key Insights :

  • The trifluoromethyl group accelerates nitrile hydrolysis due to its electron-withdrawing nature .
  • Butyl and methylsulfanyl substituents may slow hydrolysis but introduce steric or stabilization effects .

Biological Activity

Chemical Structure and Properties

1-Butylcyclobutane-1-carbonitrile is characterized by a cyclobutane ring with a butyl substituent and a carbonitrile functional group. The presence of the carbonitrile group (-C≡N) contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds with similar structures have been investigated for various pharmacological effects. The following sections summarize findings from related research.

Potential Pharmacological Effects

  • Anticancer Activity : Compounds with carbonitrile groups are often explored for their anticancer properties. For instance, carbonitriles can act as inhibitors of certain enzymes involved in cancer progression.
  • Anti-inflammatory Properties : Similar cyclic compounds have shown promise in reducing inflammation, suggesting that this compound may exhibit analogous effects.
  • Neuroprotective Effects : Some derivatives of cyclobutane have been studied for neuroprotective activity, indicating a potential avenue for research regarding this compound's effects on neuronal health.

Case Study 1: Analogous Compounds

Research on structurally similar compounds, such as cyclobutane derivatives, has revealed various biological activities. For example:

Compound NameStructureBiological Activity
3-Butylcyclobutane-1-carbaldehydeStructureExhibited reactivity with biological nucleophiles; potential anticancer properties.
Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylateStructureStudied for anti-inflammatory effects; potential analgesic properties.

These compounds share structural features with this compound and provide insights into possible biological activities.

Research Findings

Recent studies have highlighted the importance of functional groups in determining the biological activity of cyclic compounds. The carbonitrile group is known for its ability to interact with various biological targets, potentially leading to therapeutic effects.

The mechanisms by which similar compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many cyclic compounds inhibit enzymes crucial for disease progression.
  • Receptor Modulation : Some compounds act as ligands for specific receptors, modulating their activity and influencing cellular signaling pathways.

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